Ethyl (cyanomethyl)carbamate

概要

説明

Ethyl (cyanomethyl)carbamate, also known as carbaryl, is a widely used insecticide belonging to the carbamate family. It is a white crystalline solid, soluble in water and organic solvents, and has a broad spectrum of activity against various pests. Carbaryl has been extensively studied for its effectiveness in controlling pests in agriculture and public health settings.

作用機序

Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation and eventual paralysis of the insect. Carbaryl has a relatively short half-life in the environment, making it an effective and fast-acting insecticide.

生化学的および生理学的効果

Carbaryl has been shown to have a range of biochemical and physiological effects on organisms. It has been linked to changes in gene expression, oxidative stress, and alterations in neurotransmitter levels. Carbaryl has also been shown to affect the reproductive system and cause developmental abnormalities in some organisms.

実験室実験の利点と制限

Carbaryl is a widely used insecticide in laboratory experiments due to its broad spectrum of activity and fast-acting nature. It is relatively easy to obtain and is cost-effective. However, Ethyl (cyanomethyl)carbamate is also known to have non-target effects on other organisms, making it difficult to use in studies that require specific targeting of insects.

将来の方向性

There are several future directions for research on Ethyl (cyanomethyl)carbamate. One area of interest is the development of new insecticides that are more specific to target pests, reducing the non-target effects of Ethyl (cyanomethyl)carbamate. Another area of research is the investigation of the long-term effects of Ethyl (cyanomethyl)carbamate exposure on organisms and the environment. Additionally, there is a need for further research into the mechanisms of Ethyl (cyanomethyl)carbamate toxicity and the development of new methods for detecting and monitoring Ethyl (cyanomethyl)carbamate in the environment.

Conclusion:

Carbaryl is a widely used insecticide that has been extensively studied for its effectiveness in controlling pests. Its mechanism of action and biochemical effects have been well-documented, and it has been used extensively in laboratory experiments. However, there are also concerns about the non-target effects of Ethyl (cyanomethyl)carbamate and the need for further research into its long-term effects on organisms and the environment. Overall, Ethyl (cyanomethyl)carbamate remains an important tool in the fight against pests, but its use should be carefully considered to minimize its impact on non-target organisms.

科学的研究の応用

Carbaryl has been used extensively in scientific research to study the effects of insecticides on various organisms. It has been used to investigate the toxicity of insecticides on fish, birds, and mammals. Carbaryl has also been used to study the effects of pesticides on soil microorganisms and plants.

特性

CAS番号 |

13756-48-4 |

|---|---|

製品名 |

Ethyl (cyanomethyl)carbamate |

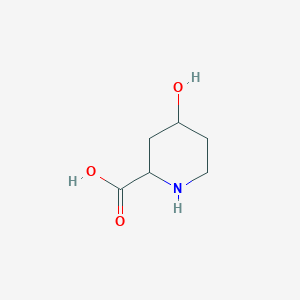

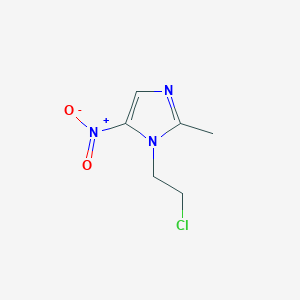

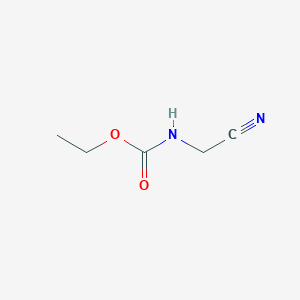

分子式 |

C5H8N2O2 |

分子量 |

128.13 g/mol |

IUPAC名 |

ethyl N-(cyanomethyl)carbamate |

InChI |

InChI=1S/C5H8N2O2/c1-2-9-5(8)7-4-3-6/h2,4H2,1H3,(H,7,8) |

InChIキー |

AHGQESFVDCNOGJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NCC#N |

正規SMILES |

CCOC(=O)NCC#N |

その他のCAS番号 |

13756-48-4 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。